molecular formula C8H17NO4 B142250 Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate CAS No. 148983-23-7

Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate

Cat. No. B142250
M. Wt: 191.22 g/mol
InChI Key: OWAMQHJPVUGZSB-ZCFIWIBFSA-N
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Description

Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The tert-butyl group attached to the nitrogen of the carbamate function provides steric bulk, which can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is not directly described in the provided papers. However, similar tert-butyl carbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This suggests that a similar approach could potentially be applied to synthesize the compound , with the appropriate aldehyde precursor.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group, which can influence the overall shape and steric interactions of the molecule. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates show that despite variations in substituents, the molecules exhibit similar intermolecular hydrogen-bond connectivity . This suggests that the tert-butyl group in tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate would likely contribute to the molecule's three-dimensional structure and its interactions with other molecules.

Chemical Reactions Analysis

Tert-butyl carbamates can participate in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can be resolved into their enantiomers through enzymatic kinetic resolution, as demonstrated by the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase B . These reactions highlight the versatility of tert-butyl carbamates in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group and the carbamate moiety. The tert-butyl group is known to impart steric bulk, which can affect the solubility and boiling point of the compound. The carbamate group, being a derivative of a weak acid (carbamic acid), may exhibit different degrees of polarity and hydrogen bonding capability, depending on the specific structure of the compound. While the exact properties of tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate are not detailed in the provided papers, related compounds such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate have been studied for their crystal structure, which can give insights into their solid-state properties .

Safety And Hazards

Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAMQHJPVUGZSB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate

CAS RN

148983-23-7
Record name tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate
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